Enabling FGFR-Targeted Lead Discovery: Potent Nanomolar Inhibitory Activity of a Direct 4-Methyl-7-Azaindole Derivative
A direct derivative of the 4-methyl-7-azaindole scaffold, compound 4h, demonstrates that this core can be elaborated into a potent pan-FGFR inhibitor. When tested in enzymatic assays, compound 4h exhibited single-digit nanomolar IC50 values against FGFR1 and FGFR2, with a clear selectivity window over FGFR4. This establishes the 4-methyl-substituted scaffold as a valid and potent starting point for a targeted kinase program [1].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivative 4h (based on 4-methyl scaffold): FGFR1 = 7 nM, FGFR2 = 9 nM, FGFR3 = 25 nM, FGFR4 = 712 nM |
| Comparator Or Baseline | The unsubstituted parent core (no methyl) is not directly reported in this study, but the potent activity of 4h validates the scaffold design. Other derivatives in the same study with different substitutions showed varying potency, underscoring the importance of the 4-methyl pattern. |
| Quantified Difference | >100-fold selectivity against FGFR4 (IC50 712 nM) versus FGFR1 (7 nM). This isoform selectivity profile is a direct consequence of the specific substitution pattern. |
| Conditions | In vitro enzymatic kinase inhibition assay. |
Why This Matters
This evidence proves the 4-methyl-7-azaindole core is not just a generic building block but a privileged scaffold that, with appropriate functionalization, yields compounds with clinically relevant potency and isoform selectivity, a key advantage for programs targeting FGFR-driven cancers.
- [1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11, 20651-20661. View Source
